potassium 2-(4-aminophenyl)-4-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

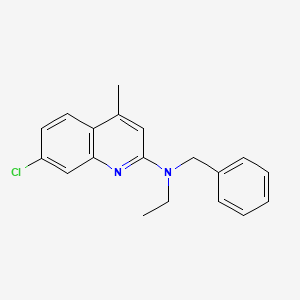

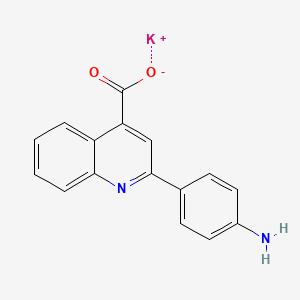

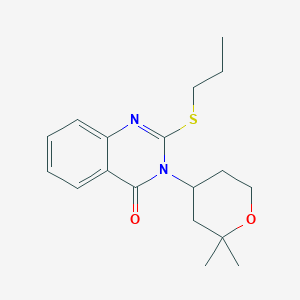

Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate, also known as Potassium 4-Quinolinecarboxylate or Potassium Quinoline-4-Carboxylate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potassium salt of 4-quinolinecarboxylic acid, which is a heterocyclic aromatic compound. Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate is a white or off-white powder that is soluble in water and has a molecular formula of C16H11KN2O2.

Mechanism of Action

Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate acts as a fluorescent probe by binding to biological molecules and emitting light when excited by a light source. The mechanism of binding is based on the interaction between the quinoline ring and the target molecule. The fluorescence intensity and wavelength can be modulated by changing the environment of the probe, such as pH, temperature, or the presence of other molecules.

Biochemical and Physiological Effects:

potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate is a non-toxic compound that does not have any known physiological effects on living organisms. It has been used in vitro to study the behavior of biological molecules in various conditions, but it has not been tested in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate in lab experiments are its high sensitivity, specificity, and compatibility with common fluorescent microscopy systems. It is also a relatively inexpensive compound that can be easily synthesized in the lab. However, it has some limitations such as its limited photostability, which can affect the accuracy of the results over time. It also has a relatively low extinction coefficient, which can limit its detection sensitivity in some applications.

Future Directions

There are several future directions for the use of potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate in scientific research. One direction is to improve its photostability and detection sensitivity by modifying its chemical structure. Another direction is to explore its potential applications in vivo, such as imaging of tumors or other diseases. Additionally, it can be used in combination with other fluorescent probes to study complex biological systems. Finally, it can be used as a tool for drug discovery by screening for compounds that interact with specific biological molecules.

Synthesis Methods

Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate can be synthesized by reacting 4-aminophenyl-2-quinolinecarboxylic acid with potassium hydroxide. The reaction takes place in an aqueous solution and the product is obtained by precipitation and filtration. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. This compound has a high quantum yield and excitation/emission wavelengths that are compatible with common fluorescent microscopy systems. It has been used to study protein-protein interactions, gene expression, and intracellular signaling pathways.

properties

IUPAC Name |

potassium;2-(4-aminophenyl)quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2.K/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15;/h1-9H,17H2,(H,19,20);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHADYFNQMBJNG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11KN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5549863 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)

![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)

![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)

![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)